(R)-2-(aminomethyl)-3-methylbutan-1-ol
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Overview
Description
®-2-(aminomethyl)-3-methylbutan-1-ol is a chiral compound with a primary amine and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(aminomethyl)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of the corresponding aldehyde with an amine source in the presence of a reducing agent .
Industrial Production Methods
Industrial production of ®-2-(aminomethyl)-3-methylbutan-1-ol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
®-2-(aminomethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(aminomethyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to analgesic or antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
®-3-(aminomethyl)-5-methylhexanoic acid: Similar structure but with a different carbon chain length.
®-5-aminomethyl-pyrrolidin-2-one: Contains a pyrrolidine ring instead of a butanol backbone.
Uniqueness
®-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral configuration and the presence of both amine and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H15NO |
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Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
JUZQUSSFETVSOF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](CN)CO |
Canonical SMILES |
CC(C)C(CN)CO |
Origin of Product |
United States |
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